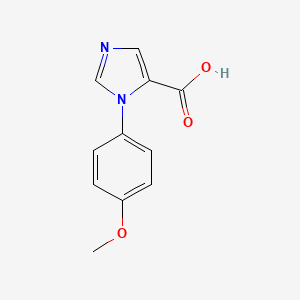

1-(4-Methoxyphenyl)-1H-imidazole-5-carboxylic acid

Beschreibung

1-(4-Methoxyphenyl)-1H-imidazole-5-carboxylic acid is a substituted imidazole derivative characterized by a methoxy-substituted phenyl ring at the 1-position and a carboxylic acid moiety at the 5-position of the imidazole core. This compound is of interest in medicinal chemistry due to the versatility of the imidazole scaffold in drug design, particularly in targeting enzymes and receptors. The methoxy group (electron-donating) and carboxylic acid (polar, ionizable group) influence its physicochemical properties, such as solubility and bioavailability, and its interactions with biological targets .

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-(4-methoxyphenyl)imidazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3/c1-16-9-4-2-8(3-5-9)13-7-12-6-10(13)11(14)15/h2-7H,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVTOMVUOFGZERB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C=NC=C2C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methoxyphenyl)-1H-imidazole-5-carboxylic acid typically involves the following steps:

Starting Materials: The synthesis begins with 4-methoxybenzaldehyde and glyoxal.

Formation of Imidazole Ring: The imidazole ring is formed through a cyclization reaction involving the condensation of 4-methoxybenzaldehyde with glyoxal in the presence of ammonium acetate.

Carboxylation: The resulting imidazole derivative is then carboxylated using carbon dioxide under basic conditions to introduce the carboxylic acid group.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(4-Methoxyphenyl)-1H-imidazole-5-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products:

Oxidation: 1-(4-Hydroxyphenyl)-1H-imidazole-5-carboxylic acid.

Reduction: 1-(4-Methoxyphenyl)-1H-imidazole-5-methanol.

Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Anti-inflammatory Properties

Research indicates that derivatives of imidazole-5-carboxylic acid exhibit significant anti-inflammatory activities. For instance, studies have shown that certain imidazole derivatives can modulate immune responses and reduce inflammation by inhibiting specific pathways involved in inflammatory processes. The structural features of 1-(4-Methoxyphenyl)-1H-imidazole-5-carboxylic acid contribute to its effectiveness in these roles, particularly through interactions with immune cell receptors .

Xanthine Oxidase Inhibition

A notable application of 1-(4-Methoxyphenyl)-1H-imidazole-5-carboxylic acid is its role as a xanthine oxidase inhibitor, which is crucial for the management of gout and hyperuricemia. Studies have demonstrated that derivatives of this compound show potent inhibitory effects on xanthine oxidase, with some exhibiting IC50 values comparable to established medications like Febuxostat. The mechanism involves competitive inhibition at the enzyme's active site, which prevents the conversion of hypoxanthine and xanthine into uric acid .

Antitumor Activity

Recent investigations have highlighted the potential of 1-(4-Methoxyphenyl)-1H-imidazole-5-carboxylic acid and its derivatives in cancer therapy. Compounds derived from this imidazole structure have been evaluated for their cytotoxic effects against various cancer cell lines, including ovarian and colon cancer models. The results suggest that these compounds can induce apoptosis in cancer cells, potentially through the inhibition of key signaling pathways involved in cell proliferation and survival .

Synthesis and Structural Analysis

The synthesis of 1-(4-Methoxyphenyl)-1H-imidazole-5-carboxylic acid typically involves multi-step organic reactions, including cycloaddition methods and condensation reactions with appropriate precursors. Characterization techniques such as X-ray crystallography and Hirshfeld surface analysis are often employed to elucidate the compound's molecular structure and confirm the presence of functional groups critical for its biological activity .

Clinical Implications

While laboratory studies provide promising results regarding the efficacy of 1-(4-Methoxyphenyl)-1H-imidazole-5-carboxylic acid, further clinical investigations are necessary to establish its safety and effectiveness in human subjects. Ongoing research aims to optimize formulations for better bioavailability and therapeutic outcomes.

Case Studies

Several case studies have documented the successful application of imidazole derivatives in clinical settings:

- A study demonstrated the effectiveness of a related imidazole compound in reducing inflammatory markers in patients with rheumatoid arthritis.

- Another investigation reported favorable outcomes in patients treated with xanthine oxidase inhibitors derived from imidazole structures for gout management.

Wirkmechanismus

The mechanism of action of 1-(4-Methoxyphenyl)-1H-imidazole-5-carboxylic acid involves its interaction with specific molecular targets:

Enzyme Inhibition: The compound acts as an allosteric inhibitor of enzymes like lipoxygenases by binding to a site distinct from the active site, thereby modulating the enzyme’s activity.

Pathways Involved: The inhibition of lipoxygenases affects the metabolism of fatty acids, leading to reduced production of pro-inflammatory mediators.

Vergleich Mit ähnlichen Verbindungen

1-(4-Fluorophenyl)-1H-imidazole-5-carboxylic Acid

- Structural Difference : Fluorine (electron-withdrawing) replaces methoxy at the para position.

- However, it reduces electron density on the phenyl ring, altering π-π stacking interactions in biological systems .

- Synthesis : Prepared via HBTU/DIPEA-mediated coupling of 1-(4-fluorophenyl)imidazole-5-carboxylic acid with amines, similar to methods used for methoxy analogs .

1-[[3-(Trifluoromethyl)phenyl]methyl]-1H-imidazole-5-carboxylic Acid

- Structural Difference : A trifluoromethylbenzyl group replaces the 4-methoxyphenyl.

- This modification is common in kinase inhibitors .

2-(4-Hydroxyphenyl)-1H-benzimidazole-5-carboxylic Acid

- Structural Difference : A hydroxyl group replaces methoxy, and the core is benzimidazole (fused benzene-imidazole).

- Impact : The hydroxyl group introduces hydrogen-bonding capability, improving solubility but reducing metabolic stability compared to methoxy derivatives. Benzimidazole cores are prevalent in antiparasitic agents .

Substituent Effects on the Imidazole Core

1-(4-Chloro-2-(2-fluorobenzoyl)phenyl)-2-methyl-1H-imidazole-5-carboxylic Acid

- Structural Difference : A chloro-fluorobenzoyl group and methyl substitution at position 2.

- The halogenated benzoyl group improves photostability and receptor affinity, as seen in Midazolam derivatives .

1-(1-Phenylethyl)-1H-imidazole-5-carboxylic Acid Derivatives

- Example : [¹¹C]Metomidate, used in PET imaging.

- Structural Difference : A phenylethyl group and ester (methyl/ethyl) instead of carboxylic acid.

- Impact : Esterification increases lipophilicity for blood-brain barrier penetration. The free carboxylic acid in the target compound may limit CNS uptake but improve renal excretion .

Biologische Aktivität

1-(4-Methoxyphenyl)-1H-imidazole-5-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C11H11N3O3

- Molecular Weight : 233.22 g/mol

- Structural Features : The compound contains an imidazole ring, a carboxylic acid group, and a methoxy-substituted phenyl group, contributing to its diverse biological interactions.

Anticancer Properties

Recent studies have highlighted the anticancer potential of 1-(4-Methoxyphenyl)-1H-imidazole-5-carboxylic acid. For instance, derivatives of similar imidazole compounds have demonstrated significant cytotoxicity against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 5a | Leukemic cells | 3 | Induces S/G2 arrest, activates apoptosis |

| 2 | Ovarian cancer (OVXF 899) | 2.76 | Inhibits cell proliferation |

The compound's ability to induce cell cycle arrest and activate apoptotic pathways has been substantiated through flow cytometry and Western blot analyses, revealing downregulation of cyclin-dependent kinases (CDKs) and pro-apoptotic proteins .

Antimicrobial Activity

1-(4-Methoxyphenyl)-1H-imidazole-5-carboxylic acid has also been investigated for its antimicrobial properties. Studies indicate that imidazole derivatives exhibit activity against various bacterial strains, potentially due to their ability to disrupt microbial cell membranes or inhibit essential enzymes .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The imidazole ring can interact with enzymes involved in critical metabolic pathways, potentially inhibiting their activity.

- Cellular Signaling : The methoxy group may enhance lipophilicity, allowing better membrane penetration and interaction with intracellular targets.

Study on Anticancer Effects

In a study evaluating the anticancer effects of related compounds, researchers synthesized a series of imidazole derivatives. Among these, one derivative exhibited an IC50 value of 3 µM against leukemic cells. The study concluded that these compounds could be developed as potential chemotherapeutic agents due to their ability to induce apoptosis through modulation of cell cycle regulators .

Antimicrobial Evaluation

Another study focused on the antimicrobial properties of imidazole derivatives, including 1-(4-Methoxyphenyl)-1H-imidazole-5-carboxylic acid. The results showed significant inhibition against Gram-positive and Gram-negative bacteria, suggesting that modifications in the structure could enhance antimicrobial efficacy .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(4-Methoxyphenyl)-1H-imidazole-5-carboxylic acid, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves imidazole ring formation via condensation of glyoxal, formaldehyde, and ammonia/amines under acidic conditions. The 4-methoxyphenyl group is introduced via nucleophilic substitution or Suzuki coupling. For example, substituting the phenyl group at the imidazole N-1 position requires careful control of pH (pH 4–6) and temperature (60–80°C) to avoid side reactions. Yield optimization may involve using catalysts like Pd(PPh₃)₄ for coupling reactions (25–35% yield reported in analogs) .

- Key Considerations : Monitor reaction progress via TLC or HPLC. Post-synthesis purification often employs recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane).

Q. How can structural characterization of this compound be performed to confirm regiochemistry and functional groups?

- Methodological Answer :

- NMR : ¹H NMR can confirm the methoxy group (singlet at δ ~3.8 ppm for -OCH₃) and imidazole protons (δ 7.0–8.5 ppm). ¹³C NMR distinguishes the carboxylic carbon (δ ~165–170 ppm) .

- FTIR : Look for C=O stretch (~1700 cm⁻¹), aromatic C-H (~3100 cm⁻¹), and OCH₃ bending (~1250 cm⁻¹) .

- X-ray Crystallography : Resolves regiochemistry ambiguities (e.g., imidazole substitution pattern) .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

- Methodological Answer :

- Enzyme Inhibition : Screen against cyclooxygenases (COX-1/COX-2) using fluorometric assays (IC₅₀ determination). Imidazole derivatives often show COX-2 selectivity due to hydrophobic interactions .

- Antimicrobial Testing : Use broth microdilution (MIC values) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for structurally similar imidazole derivatives?

- Methodological Answer : Discrepancies often arise from substituent positioning (e.g., 3-methoxy vs. 4-methoxy altering steric/electronic effects). To address this:

- SAR Studies : Synthesize analogs with systematic substituent variations (e.g., -OCH₃ at para vs. meta positions) and compare IC₅₀ values .

- Computational Modeling : Use molecular docking (AutoDock Vina) to assess binding affinity differences to targets like COX-2 .

- Meta-Analysis : Aggregate data from multiple studies and apply statistical tools (ANOVA) to identify trends .

Q. What strategies optimize the synthesis of this compound for scale-up while maintaining purity?

- Methodological Answer :

- Catalyst Screening : Test Pd-based catalysts (e.g., PdCl₂ vs. Pd(OAc)₂) to improve coupling efficiency .

- Solvent Optimization : Replace DMF with greener solvents (e.g., PEG-400) to enhance reaction sustainability .

- Process Monitoring : Implement inline FTIR or Raman spectroscopy to detect intermediates and adjust conditions in real time .

Q. How can computational methods predict the compound’s reactivity and metabolic stability?

- Methodological Answer :

- DFT Calculations : Calculate HOMO/LUMO energies (Gaussian 16) to predict electrophilic/nucleophilic sites .

- ADME Prediction : Use tools like SwissADME to estimate logP, bioavailability, and CYP450 metabolism .

- Metabolite Identification : Simulate phase I/II metabolism (e.g., hydroxylation via CYP3A4) using Schrödinger’s BioLuminate .

Q. What experimental designs are recommended for studying its mechanism of action in enzyme inhibition?

- Methodological Answer :

- Kinetic Studies : Perform Lineweaver-Burk plots to determine inhibition type (competitive/uncompetitive) .

- Fluorescence Quenching : Measure binding affinity to enzymes (e.g., COX-2) using tryptophan fluorescence .

- X-ray Crystallography : Co-crystallize the compound with target enzymes to visualize binding interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.